molecular formula C8H4F3NS B1621286 2-(Trifluoromethylthio)benzonitrile CAS No. 37526-65-1

2-(Trifluoromethylthio)benzonitrile

Cat. No. B1621286
CAS RN: 37526-65-1
M. Wt: 203.19 g/mol
InChI Key: BPTLNXHUCSAMJI-UHFFFAOYSA-N
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Description

“2-(Trifluoromethylthio)benzonitrile” is a chemical compound with the molecular formula C8H4F3NS. It is used in chemical synthesis .


Synthesis Analysis

The synthesis of “2-(Trifluoromethylthio)benzonitrile” and similar compounds has been a subject of research. For instance, oxidative trifluoromethylation reactions have been used to construct carbon–CF3 bonds . Another method involves the reaction of trifluoromethylimidoyl chlorides with sodium hydrosulfide hydrate using PdCl(2) as the sole catalyst in DMSO .


Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethylthio)benzonitrile” consists of a benzonitrile group attached to a trifluoromethylthio group.


Chemical Reactions Analysis

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied .


Physical And Chemical Properties Analysis

“2-(Trifluoromethylthio)benzonitrile” has a molecular weight of 203.19 g/mol. More detailed physical and chemical properties were not found in the retrieved sources.

Future Directions

The development of efficient and versatile methods for introducing the CF3 group into various organic molecules is a subject of ongoing research . The exploration of novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 is expected to open new viewpoints for future trifluoromethylation reactions .

properties

IUPAC Name

2-(trifluoromethylsulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NS/c9-8(10,11)13-7-4-2-1-3-6(7)5-12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTLNXHUCSAMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380687
Record name 2-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethylthio)benzonitrile

CAS RN

37526-65-1
Record name 2-(Trifluoromethylthio)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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